N-(3-Methoxyphenyl)Cinnamamide

Matrix Metalloproteinase Inhibition Cancer Research Enzyme Kinetics

Procure N-(3-Methoxyphenyl)cinnamamide as Brexpiprazole Impurity 10 (≥95% purity) for HPLC method development and ANDA QC release. This trans-cinnamoyl derivative also serves as a selective MMP-2/MMP-9 inhibitor (IC50 ~1.65-1.67 µM) and an α-glucosidase inhibitor scaffold. Its distinct meta-methoxy configuration ensures precise SAR and analytical method validation. Ships with CoA.

Molecular Formula C16H15NO2
Molecular Weight 253.30
CAS No. 15116-41-3
Cat. No. B602206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxyphenyl)Cinnamamide
CAS15116-41-3
Synonymsm-Cinnamanisidide;  N-(3-Methoxyphenyl)-3-phenylpropenamide
Molecular FormulaC16H15NO2
Molecular Weight253.30
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)cinnamamide (CAS 15116-41-3): Chemical Identity and Core Procurement Specifications


N-(3-Methoxyphenyl)cinnamamide (CAS 15116-41-3, MF: C16H15NO2, MW: 253.30 g/mol) is an N-arylcinnamamide derivative characterized by a trans-cinnamoyl moiety linked to a 3-methoxyaniline [1]. The compound is formally designated as (E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide and is supplied as a high-purity research chemical (typically ≥95%) . It is widely recognized both as a versatile scaffold in medicinal chemistry and, notably, as Brexpiprazole Impurity 10—a regulated analytical reference standard for pharmaceutical quality control .

Why N-(3-Methoxyphenyl)cinnamamide Cannot Be Interchanged with Generic N-Arylcinnamamide Analogs in Research and Analytical Applications


The biological activity and analytical utility of N-arylcinnamamides are exquisitely sensitive to the nature and position of substituents on the phenyl ring. For example, shifting the methoxy group from the 3-position (meta) to the 2-position (ortho) or 4-position (para) fundamentally alters target engagement profiles. N-(2-Methoxyphenyl)cinnamamide, for instance, demonstrates distinct inhibition constants against MMP1 (IC50 ~5.18 µM) [1], whereas the 3-methoxy isomer exhibits weak and selective inhibition of MMP-2 and MMP-9 (IC50 ~1.65-1.67 µM) . Furthermore, in regulated analytical environments such as ANDA filings, N-(3-Methoxyphenyl)cinnamamide is specifically identified as Brexpiprazole Impurity 10; no structural analog can legally or technically substitute for this precise compound in method validation or quality control protocols [2].

Product-Specific Quantitative Evidence: N-(3-Methoxyphenyl)cinnamamide Differentiation Metrics


MMP-2/MMP-9 Inhibitory Profile: Weak Selectivity vs. Ortho-Methoxy Analog

N-(3-Methoxyphenyl)cinnamamide (Compound 5h) is characterized as a weakly selective inhibitor of MMP-2 and MMP-9, with IC50 values of 1674.81 nM and 1658.63 nM, respectively . In contrast, its ortho-substituted analog, N-(2-Methoxyphenyl)cinnamamide, exhibits significantly weaker inhibition against MMP1 with an IC50 of 5180 nM [1]. This demonstrates that the meta-methoxy configuration confers a distinct MMP subtype selectivity profile relative to the ortho isomer.

Matrix Metalloproteinase Inhibition Cancer Research Enzyme Kinetics

Role as Brexpiprazole Impurity 10: Regulated Analytical Reference Standard

N-(3-Methoxyphenyl)cinnamamide is specifically designated as Brexpiprazole Impurity 10 in regulatory filings, including Abbreviated New Drug Applications (ANDAs) [1]. It is supplied as a certified reference standard with a purity typically >95% for use in HPLC method development and validation . Unlike general-purpose cinnamamide derivatives, this compound carries defined analytical specifications and traceability requirements mandated for commercial pharmaceutical production [2].

Pharmaceutical Analysis ANDA Method Validation Quality Control

Molecular Docking Evidence for α-Glucosidase Binding

Molecular docking studies indicate that N-(3-Methoxyphenyl)cinnamamide interacts with the α-glucosidase active site, engaging key catalytic residues including His626 [1]. While quantitative IC50 data for the pure compound against α-glucosidase is not available in the primary literature, this computational evidence supports its mechanism-based differentiation from non-cinnamamide α-glucosidase inhibitors. The meta-methoxy substitution is predicted to contribute to favorable hydrophobic interactions within the enzyme pocket, distinguishing it from analogs lacking this feature [2].

α-Glucosidase Inhibition Diabetes Research Molecular Docking

Physicochemical Properties vs. 4-Methoxy Analog

The meta-methoxy substitution on N-(3-Methoxyphenyl)cinnamamide influences its electronic properties, solubility, and metabolic stability relative to the para-methoxy analog [1]. The 3-methoxy derivative exhibits a predicted ALogP of approximately 3.2, whereas the 4-methoxy isomer has a slightly higher lipophilicity (ALogP ~3.5), which may affect cellular permeability and distribution [2]. These differences underscore why the two isomers are not interchangeable in structure-activity relationship (SAR) studies.

Physicochemical Profiling Drug Design Solubility

Optimal Application Scenarios for N-(3-Methoxyphenyl)cinnamamide Based on Verified Evidence


Pharmaceutical Impurity Profiling and ANDA Method Validation

Procure N-(3-Methoxyphenyl)cinnamamide (CAS 15116-41-3) specifically as Brexpiprazole Impurity 10 for HPLC method development, system suitability testing, and quality control release of Brexpiprazole drug substance. The compound is supplied with a Certificate of Analysis (CoA) verifying purity ≥95% and is suitable for use in Abbreviated New Drug Application (ANDA) submissions [1].

Cancer Research: MMP-2/MMP-9 Inhibitor Studies

Use (E)-N-(3-Methoxyphenyl)cinnamamide as a tool compound for investigating MMP-2 and MMP-9 dependent pathways in cancer cell invasion and metastasis. The compound demonstrates IC50 values of 1674.81 nM (MMP-2) and 1658.63 nM (MMP-9), providing a defined activity baseline for comparative inhibitor screening [1].

Structure-Activity Relationship (SAR) Campaigns: Meta-Substitution Effects

Incorporate N-(3-Methoxyphenyl)cinnamamide as a key analog in SAR studies examining the influence of methoxy substitution pattern on biological activity. The meta-methoxy configuration confers distinct MMP subtype selectivity and physicochemical properties (ALogP ~3.2) compared to ortho- and para- isomers, enabling systematic evaluation of positional effects [1].

Antidiabetic Drug Discovery: α-Glucosidase Docking Studies

Employ N-(3-Methoxyphenyl)cinnamamide as a scaffold for structure-based design of α-glucosidase inhibitors. Molecular docking predicts engagement of the catalytic His626 residue, offering a starting point for optimization of carbohydrate-mimetic antidiabetic agents [1].

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